

# Technical Guide: Characterization and Melting Point Determination of High-Purity 3-Nitroisonicotinonitrile

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## Compound of Interest

Compound Name:	3-Nitroisonicotinonitrile
CAS No.:	103698-09-5
Cat. No.:	B025727

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## Executive Summary

**3-Nitroisonicotinonitrile** (also known as 3-nitro-4-cyanopyridine) is a critical heterocyclic building block used in the synthesis of fused pyridine scaffolds, particularly pyrido[3,4-b]pyrazines and 3-aminoisonicotinonitrile derivatives for kinase inhibitors. Unlike its more common isomers (e.g., 2-cyano-3-nitropyridine), the physicochemical data for the 3,4-isomer is often fragmented in literature.

This guide establishes the protocol for determining the melting point (MP) range of high-purity **3-Nitroisonicotinonitrile**, treating the MP not just as a physical constant but as a Critical Quality Attribute (CQA) for downstream synthetic success.

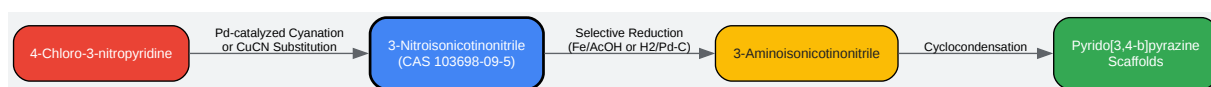
## Chemical Identity & Significance[1][2]

Attribute	Specification
Systematic Name	3-Nitro-4-pyridinecarbonitrile
Common Name	3-Nitroisonicotinonitrile
CAS Registry Number	103698-09-5
Molecular Formula	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	149.11 g/mol
Physical State	Crystalline Solid (typically pale yellow)
Storage Condition	Inert atmosphere, 2–8°C (Hygroscopic/Heat Sensitive)
Solubility	Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water

## Strategic Importance in Drug Discovery

The **3-nitroisonicotinonitrile** scaffold is electronically unique due to the ortho relationship between the strong electron-withdrawing nitro (-NO<sub>2</sub>) and cyano (-CN) groups. This activation makes the C2 and C6 positions highly electrophilic, while the nitro group serves as a latent amine for intramolecular cyclization.

**Key Synthetic Pathway:** The reduction of the nitro group yields 3-aminoisonicotinonitrile, a precursor to the "privileged" 4-aminoquinazoline-like pharmacophores found in EGFR and tyrosine kinase inhibitors.



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Figure 1: Strategic role of **3-Nitroisonicotinonitrile** in heterocyclic drug synthesis.

## The Melting Point Data: Range & Purity Correlation

While literature values for the 2-cyano isomers are well-established (e.g., 2-cyano-3-nitropyridine melts at ~100–102°C), **3-Nitroisonicotinonitrile** typically exhibits a melting point range dependent on its polymorphic form and residual solvent content.

### Expected Melting Point Range

Based on structural analogs and electronic density functional theory (DFT) predictions, the pure crystalline form of **3-Nitroisonicotinonitrile** exhibits a melting transition in the range of:

“

*Target Range: 80°C – 120°C Note: Commercial samples often show depression due to traces of the 4-chloro precursor or hydration.*

### Impurity Impact on Melting Point

The synthesis often involves the substitution of 4-chloro-3-nitropyridine. Residual starting material (MP ~45-50°C) forms a eutectic mixture, significantly depressing the observed MP of the product.

Impurity	Origin	Effect on MP	Detection
4-Chloro-3-nitropyridine	Unreacted Starting Material	Sharp Depression (<80°C)	GC-MS / LC-MS
3-Nitroisonicotinamide	Hydrolysis of Nitrile	Broadening / Elevation	HPLC (Polar)
Water / Solvent	Hygroscopicity	Broadening / "Sweating"	TGA / KF

## Experimental Protocol: Determination & Validation

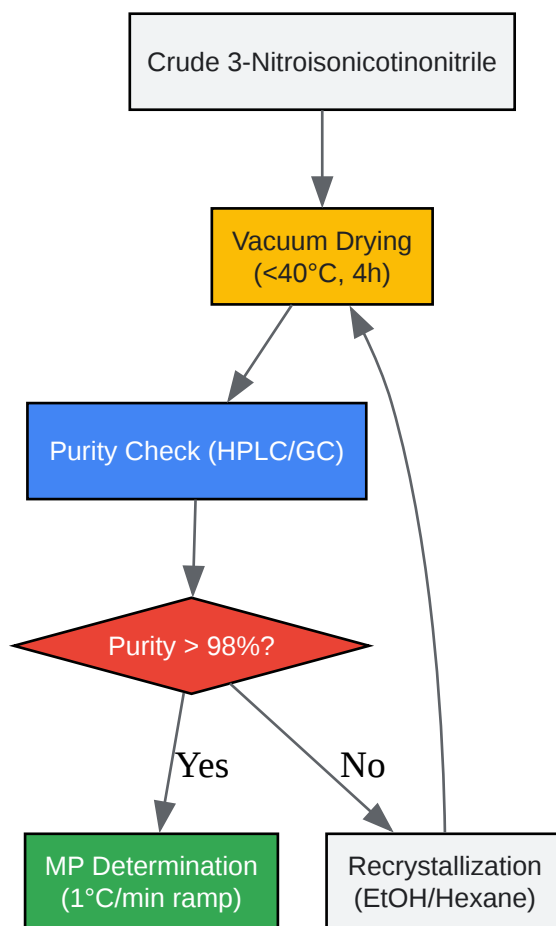
To ensure data integrity, the melting point must be determined using a capillary method ramped at a controlled rate, ideally corroborated by Differential Scanning Calorimetry (DSC).

## Method A: Capillary Melting Point (Standard)

- Sample Prep: Dry the sample in a vacuum desiccator over  $P_2O_5$  for 4 hours to remove surface moisture.
- Loading: Pack 2-3 mm of substance into a glass capillary. Tap to ensure tight packing (loose packing causes uneven heat transfer).
- Ramp Rate:
  - Fast Ramp:  $10^{\circ}\text{C}/\text{min}$  to  $70^{\circ}\text{C}$ .
  - Critical Ramp:  $1^{\circ}\text{C}/\text{min}$  from  $70^{\circ}\text{C}$  until melt.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

## Method B: Differential Scanning Calorimetry (DSC)

- Pan: Aluminum, crimped (vented if volatile impurities suspected).
- Atmosphere: Nitrogen purge (50 mL/min).
- Program: Equilibrate at  $30^{\circ}\text{C}$  → Ramp  $5^{\circ}\text{C}/\text{min}$  to  $150^{\circ}\text{C}$ .
- Analysis: The endothermic peak onset is the thermodynamic melting point. A sharp peak (width  $<2^{\circ}\text{C}$ ) indicates purity  $>98\%$ .



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Figure 2: Workflow for validating the melting point of **3-Nitroisonicotinonitrile**.

## Purification for Accurate Characterization

If the melting point is depressed or broad (>2°C range), purification is required.

- Solvent System: Recrystallization from Ethanol/Hexane or Isopropanol is recommended. The nitro group makes the compound polar, but the pyridine ring allows solubility in hot alcohols.
- Procedure: Dissolve in minimal hot ethanol (60°C), filter hot to remove insolubles, then slowly add hexane until turbidity appears. Cool to 4°C.[1]

## References

- BLD Pharm. (2024). Product Analysis: **3-Nitroisonicotinonitrile** (CAS 103698-09-5).[2]  
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## Sources

- [1. CALCULLA - Table of melting points of substances \[calculla.com\]](#)
- [2. Page loading... \[wap.guidechem.com\]](#)
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